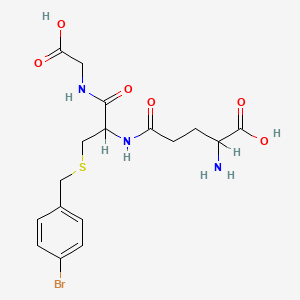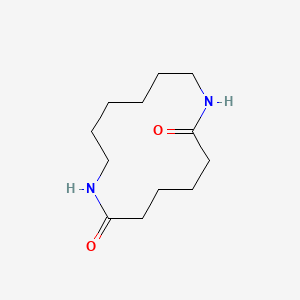
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is an organic compound that belongs to the class of anthranilates. Anthranilates are esters of anthranilic acid, which is an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate typically involves the esterification of anthranilic acid with (Z)-3,7-Dimethylocta-2,6-dienol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol to achieve a high yield of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. Additionally, microbial-based production methods using engineered microorganisms have been explored to produce anthranilate derivatives, offering a more sustainable and cost-effective approach .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted anthranilate derivatives .
Wissenschaftliche Forschungsanwendungen
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological pathways, particularly in the biosynthesis of aromatic amino acids.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor in the biosynthesis of tryptophan, an essential amino acid. The compound can also interact with enzymes such as anthranilate synthase, influencing the metabolic pathways involved in aromatic amino acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl anthranilate: Another ester of anthranilic acid, commonly used in flavoring and fragrance industries.
Ethyl anthranilate: Similar to methyl anthranilate but with different ester group, used in similar applications.
Phenyl anthranilate: An ester with a phenyl group, used in various chemical syntheses.
Uniqueness
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
67859-99-8 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |
InChI-Schlüssel |
QLRICECRKJGSKQ-SDNWHVSQSA-N |
SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
| 67859-99-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


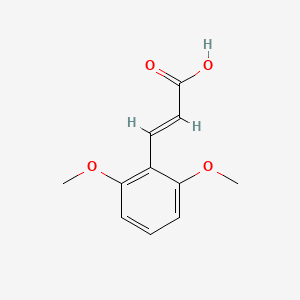


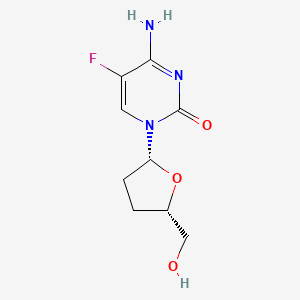


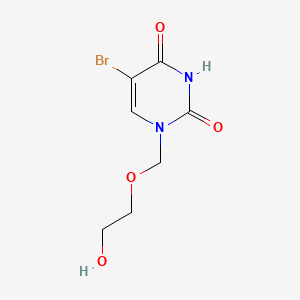


![Triphenyl[(4-chlorophenyl)imino]phosphorane](/img/structure/B1618166.png)
